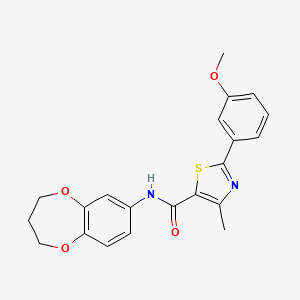
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The azepane moiety, a seven-membered nitrogen-containing ring, is attached to the quinoline structure via a carbonyl group. The presence of a chlorine atom at the 7th position of the quinoline ring further defines its chemical identity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Attachment of the Azepane Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated quinoline with azepane in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect cellular pathways related to cell proliferation, apoptosis, and DNA repair, contributing to its potential therapeutic effects.
類似化合物との比較
3-(azepan-1-ylcarbonyl)-7-chloroquinolin-4(1H)-one can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group instead of the azepane moiety.
7-Chloroquinoline: A simpler compound with only the chlorine substituent on the quinoline ring.
Uniqueness: : The presence of the azepane moiety and the specific substitution pattern in this compound distinguishes it from other quinoline derivatives, potentially leading to unique biological and chemical properties.
特性
分子式 |
C16H17ClN2O2 |
|---|---|
分子量 |
304.77 g/mol |
IUPAC名 |
3-(azepane-1-carbonyl)-7-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H17ClN2O2/c17-11-5-6-12-14(9-11)18-10-13(15(12)20)16(21)19-7-3-1-2-4-8-19/h5-6,9-10H,1-4,7-8H2,(H,18,20) |
InChIキー |
NSACMBPFOQSRKI-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2Z)-2-[(3-chlorophenyl)imino]-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12169790.png)
![2-[(2,6-difluorophenyl)amino]-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B12169798.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B12169807.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12169812.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12169816.png)
![2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B12169825.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B12169837.png)

![tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate](/img/structure/B12169849.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12169853.png)
![7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one](/img/structure/B12169854.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12169867.png)
